molecular formula C17H19ClFN3O4 B562867 Desmethyl Ofloxacin Hydrochloride CAS No. 402930-70-5

Desmethyl Ofloxacin Hydrochloride

Cat. No. B562867
CAS RN: 402930-70-5
M. Wt: 383.804
InChI Key: IOFZKWNXVPUJLW-UHFFFAOYSA-N
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Description

Desmethyl Ofloxacin Hydrochloride is a metabolite of Ofloxacin . Ofloxacin is a synthetic fluoroquinolone antibacterial agent which inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication . Desmethyl ofloxacin is microbiologically active, but is less active against susceptible organisms than is ofloxacin .


Molecular Structure Analysis

The molecular formula of Desmethyl Ofloxacin Hydrochloride is C17H19ClFN3O4 . The exact mass and monoisotopic mass are 391.1550259 g/mol .

Mechanism of Action

Target of Action

Desmethyl Ofloxacin Hydrochloride, a metabolite of the fluoroquinolone antibiotic ofloxacin , primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA, which is crucial for DNA replication, transcription, repair, and recombination .

Mode of Action

Desmethyl Ofloxacin Hydrochloride, similar to its parent compound ofloxacin, acts by inhibiting the supercoiling activity of bacterial DNA gyrase . This inhibition prevents the untwisting required for DNA replication, thereby halting the process . The result is the destabilization of bacterial DNA, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Desmethyl Ofloxacin Hydrochloride is the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound disrupts DNA replication, transcription, repair, and recombination . The downstream effect of this disruption is the cessation of these critical cellular processes, leading to bacterial cell death .

Pharmacokinetics

It is known that more than 70% of an oral dose of ofloxacin, the parent compound, is recovered in the urine as unchanged ofloxacin, and only minimal amounts, less than 5% of the dose, are recovered as the metabolites, including desmethyl ofloxacin This suggests that Desmethyl Ofloxacin Hydrochloride may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ofloxacin

Result of Action

The primary result of Desmethyl Ofloxacin Hydrochloride’s action is the death of bacterial cells. By inhibiting DNA gyrase, the compound disrupts critical cellular processes such as DNA replication and transcription. This disruption leads to the destabilization of bacterial DNA and ultimately, cell death .

Action Environment

The action, efficacy, and stability of Desmethyl Ofloxacin Hydrochloride can be influenced by various environmental factors. For instance, a study on ofloxacin, the parent compound, found that its interaction with dissolved organic matter in water environments could be influenced by the presence of specific carbon sources . Additionally, the presence of metal ions in the water environment, such as Cu2+, can significantly promote the interaction between ofloxacin and dissolved organic matter

properties

IUPAC Name

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFZKWNXVPUJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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